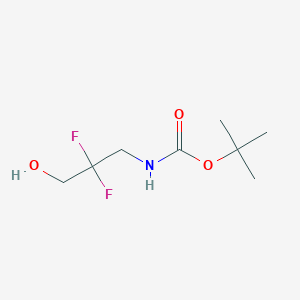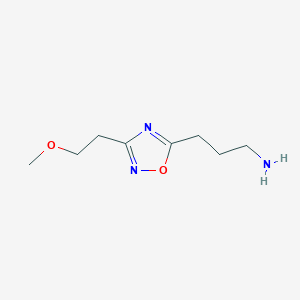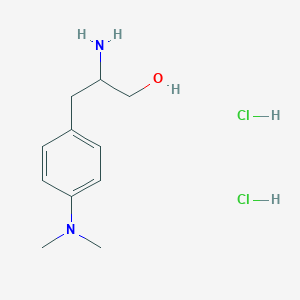
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2,2-difluoro-3-hydroxypropyl)carbamate, also known as TBHP, is a molecule that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other molecules, as well as to study the effects of a variety of biochemical and physiological processes. TBHP has been used in a wide range of research applications, including drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Synthesis of Antiarrhythmic and Hypotensive Compounds : New compounds including tert-butyl derivatives have been synthesized and shown to possess strong hypotensive and antiarrhythmic properties, similar to the drug Propranolol (Chalina, Staneva, & Chakarova, 1998).
Photoredox-Catalyzed Synthesis of Amino Chromones : Tert-butyl derivatives have been used as amidyl-radical precursors in photoredox-catalyzed aminations, facilitating the assembly of 3-aminochromones under mild conditions. This method broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Chemical and Material Science
Synthesis of Carbocyclic Analogues : Tert-butyl carbamates are used as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).
Selective Deprotection and Acylation in Polyamides : Tert-butyl carbamates are used in the synthesis of polyamides with independently removable amino-protecting groups, significant for chemical modifications and applications in material science (Pak & Hesse, 1998).
Biological and Medical Research
Synthesis of Natural Product Derivatives : Derivatives of tert-butyl carbamates, like (R)-tert-butyl carbamate, have been synthesized as intermediates for natural products like jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Development of New Antioxidants : Tert-butyl carbamates are involved in synthesizing new antioxidants with higher molecular weights, enhancing the thermal stability and effectiveness in protecting materials like polypropylene from thermal oxidation (Pan, Liu, & Lau, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO3/c1-7(2,3)14-6(13)11-4-8(9,10)5-12/h12H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXPWNOGXJUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)


![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)


